Lutetium(III) trifluoromethanesulfonate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

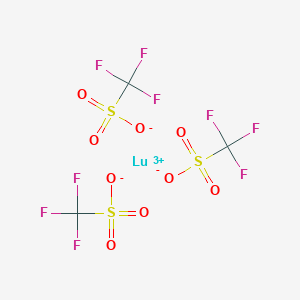

Structure

3D Structure of Parent

特性

IUPAC Name |

lutetium(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Lu/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMNRSCGHRWJAK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9LuO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459316 | |

| Record name | Lutetium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126857-69-0 | |

| Record name | Lutetium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lutetium(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lutetium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium(III) trifluoromethanesulfonate, also known as lutetium(III) triflate [Lu(OTf)₃], is a powerful Lewis acid catalyst increasingly recognized for its utility in organic synthesis. As a member of the lanthanide triflate family, it offers a unique combination of high catalytic activity, water tolerance, and recyclability, making it an attractive alternative to traditional Lewis acids like aluminum chloride.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in key organic transformations, and insights into its catalytic mechanisms.

Core Chemical and Physical Properties

This compound is a white to off-white, hygroscopic crystalline powder.[2][3] Its trifluoromethanesulfonate anions contribute to its high Lewis acidity and stability. While it is notably insoluble in water, its solubility in various organic solvents facilitates its use in a range of reaction conditions.[2][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃F₉LuO₉S₃ | [5] |

| Molecular Weight | 622.17 g/mol | [5] |

| Appearance | White to off-white powder/crystals | [2][3] |

| Melting Point | Data not readily available | N/A |

| Boiling Point | Data not readily available | N/A |

| Solubility in Water | Insoluble | [2][4] |

| Solubility in Organic Solvents | Soluble in solvents like THF, DCM, and acetonitrile | [6] |

| Hygroscopicity | Hygroscopic | [2] |

| CAS Number | 126857-69-0 | [3][5] |

Synthesis of this compound

The synthesis of anhydrous this compound is crucial for its application in moisture-sensitive reactions. A general and effective method involves the reaction of lutetium(III) oxide with trifluoromethanesulfonic acid.[7]

Experimental Protocol: Synthesis of Anhydrous this compound

Materials:

-

Lutetium(III) oxide (Lu₂O₃)

-

Trifluoromethanesulfonic acid (TfOH)

-

Deionized water

-

Schlenk flask or three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Vacuum pump

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add lutetium(III) oxide.

-

Acid Addition: Under an inert atmosphere, slowly add a stoichiometric excess of aqueous trifluoromethanesulfonic acid to the flask. The reaction is exothermic and may cause bubbling.

-

Reaction: Heat the mixture to reflux with vigorous stirring until the lutetium(III) oxide has completely dissolved, resulting in a clear solution. This may take several hours.

-

Hydrate Formation: Allow the solution to cool to room temperature. The hydrated this compound can be isolated by removing the excess water and acid under reduced pressure.

-

Dehydration: To obtain the anhydrous salt, heat the hydrated this compound under high vacuum (approx. 1 hPa) at 180-200 °C for several hours.[7][8] The complete removal of water is critical for the catalyst's activity in many reactions.

-

Storage: Once cooled to room temperature under an inert atmosphere, the anhydrous this compound should be stored in a desiccator or glovebox to prevent rehydration.

Synthesis of Anhydrous this compound.

Catalytic Applications in Organic Synthesis

This compound is a versatile Lewis acid catalyst for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its high oxophilicity allows for the effective activation of carbonyl compounds.[9][10]

Friedel-Crafts Acylation

Lanthanide triflates, including this compound, are efficient catalysts for Friedel-Crafts acylation reactions, offering a recyclable and environmentally benign alternative to stoichiometric Lewis acids.[11][12][13]

(This protocol is adapted from a similar procedure using Scandium(III) triflate and can be considered a representative example.)[8]

Materials:

-

Anhydrous this compound

-

Anisole

-

Acetic anhydride

-

Nitromethane (anhydrous)

-

Three-necked round-bottom flask

-

Reflux condenser with drying tube

-

Dropping funnel

-

Internal thermometer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: Dry the this compound catalyst under vacuum at 180 °C for 1-2 hours in the reaction flask.

-

Reaction Setup: After cooling to room temperature under an inert atmosphere, equip the flask with a reflux condenser, a dropping funnel, and an internal thermometer.

-

Solvent and Reactant Addition: Add anhydrous nitromethane via the dropping funnel and stir for 10 minutes. Subsequently, add anisole and acetic anhydride sequentially through the dropping funnel.

-

Reaction: Heat the reaction mixture with stirring to an internal temperature of 50 °C for 6 hours. Monitor the reaction progress by TLC or GC.

-

Work-up: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous phase with an organic solvent such as tert-butyl methyl ether.

-

Purification: Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

-

Catalyst Recovery: The aqueous phase containing the lanthanide triflate can be concentrated and the catalyst recovered by drying under vacuum at high temperature.[8]

General Mechanism of Lewis Acid Catalysis.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction, the addition of a silyl enol ether to a carbonyl compound, is effectively catalyzed by Lewis acids. Lanthanide triflates, including this compound, are known to catalyze this reaction, often with high stereoselectivity.[1][5][14][15][16]

(This protocol is a general representation and may require optimization for specific substrates.)

Materials:

-

Anhydrous this compound

-

Aldehyde (e.g., Benzaldehyde)

-

Silyl enol ether (e.g., 1-Phenyl-1-(trimethylsiloxy)ethene)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Schlenk tube or round-bottom flask

-

Inert gas supply (Nitrogen or Argon)

-

Syringes for liquid transfer

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add anhydrous this compound (5-10 mol%).

-

Solvent and Reactant Addition: Add the anhydrous solvent, followed by the aldehyde. Cool the mixture to the desired temperature (e.g., -78 °C).

-

Addition of Silyl Enol Ether: Slowly add the silyl enol ether to the reaction mixture via syringe.

-

Reaction: Stir the reaction at the same temperature until completion, monitoring by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Diels-Alder and Hetero-Diels-Alder Reactions

This compound can catalyze Diels-Alder and hetero-Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy and accelerating the cycloaddition.[7][17][18][19]

(This is a representative protocol and optimization may be necessary.)

Materials:

-

Anhydrous this compound

-

Danishefsky's diene

-

Aldehyde (e.g., Benzaldehyde)

-

Anhydrous solvent (e.g., THF, Dichloromethane)

-

Schlenk flask

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve anhydrous this compound (10 mol%) in the anhydrous solvent.

-

Reactant Addition: Add the aldehyde to the catalyst solution and stir for a few minutes. Then, add Danishefsky's diene.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Experimental Workflow for Catalytic Reactions.

Safety and Handling

This compound is an irritant. It is important to handle it with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15] Due to its hygroscopic nature, it should be handled and stored under an inert, dry atmosphere to maintain its catalytic activity.[2]

Table 2: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement | Source(s) |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | [15] |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [15] |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [15] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15] |

Conclusion

This compound is a highly effective and versatile Lewis acid catalyst with significant potential in modern organic synthesis. Its stability, recyclability, and ability to catalyze a broad range of important chemical transformations make it a valuable tool for researchers in academia and industry. While specific quantitative data for some of its physical properties remain elusive, the representative protocols and mechanistic insights provided in this guide offer a solid foundation for its application in the development of novel synthetic methodologies and the efficient construction of complex molecules. Further research into the specific applications and reaction optimizations using this compound is encouraged to fully unlock its synthetic potential.

References

- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. strem.com [strem.com]

- 4. This compound CAS#: 126857-69-0 [m.chemicalbook.com]

- 5. Mukaiyama Aldol Addition [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.org [mdpi.org]

- 12. Friedel–Crafts Acylation [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jk-sci.com [jk-sci.com]

- 17. researchgate.net [researchgate.net]

- 18. scu.edu.cn [scu.edu.cn]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Characterization of Lutetium(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Lutetium(III) trifluoromethanesulfonate, a versatile Lewis acid catalyst with applications in organic synthesis. This document details experimental protocols for its preparation in both hydrated and anhydrous forms and outlines key analytical techniques for its characterization.

Introduction

This compound, also known as lutetium triflate [Lu(OTf)₃], is a salt of lutetium and trifluoromethanesulfonic acid. As a member of the lanthanide triflates, it is recognized for its strong Lewis acidity and remarkable water tolerance, making it an attractive catalyst for a variety of organic transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions. Its stability and reusability offer significant advantages over traditional Lewis acids, aligning with the principles of green chemistry. This guide serves as a technical resource for researchers employing or seeking to synthesize and characterize this compound.

Synthesis of this compound

The synthesis of this compound can be achieved in two primary forms: the hydrated complex and the anhydrous salt. The hydrated form is the typical product of aqueous synthesis, while the anhydrous form is obtained through subsequent dehydration.

Synthesis of Hydrated this compound (Lu(H₂O)₉₃)

The most common method for preparing hydrated lanthanide triflates involves the reaction of the corresponding lanthanide oxide with aqueous triflic acid.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Lutetium(III) oxide (Lu₂O₃).

-

Addition of Acid: Slowly add a stoichiometric excess of aqueous trifluoromethanesulfonic acid (HOTf) to the flask. The reaction is typically performed in water. The general reaction is: Lu₂O₃ + 6 HOTf + 18 H₂O → 2 --INVALID-LINK--₃ + 3 H₂O 3. Reaction Conditions: The mixture is stirred and heated, often to reflux, until the lutetium oxide has completely dissolved, resulting in a clear solution.

-

Isolation: The water is removed under reduced pressure to yield the hydrated lutetium triflate as a white, crystalline solid. The product can be further purified by recrystallization.

Synthesis of Anhydrous this compound (Lu(OTf)₃)

The preparation of the anhydrous form requires the dehydration of the hydrated salt under specific conditions to avoid decomposition.

Experimental Protocol:

-

Setup: Place the hydrated this compound in a suitable flask for heating under vacuum.

-

Dehydration: Heat the sample to a temperature between 180 and 200 °C under reduced pressure. 3. Completion: Maintain these conditions until the evolution of water ceases, yielding the anhydrous this compound as a white, hygroscopic solid.

-

Storage: The anhydrous salt must be handled and stored under an inert atmosphere (e.g., in a glovebox) to prevent rehydration.

Characterization of this compound

A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃F₉LuO₉S₃ |

| Molecular Weight | 622.17 g/mol |

| Appearance | White solid |

| CAS Number | 126857-69-0 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is a key technique for characterizing triflate-containing compounds. The triflate anion (OTf⁻) gives a characteristic sharp singlet in the ¹⁹F NMR spectrum. For free triflate ions, this signal typically appears around -79 ppm. [1]A slight shift from this value may indicate coordination of the triflate to the lutetium center.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the trifluoromethanesulfonate group. The positions of these bands can provide information about the coordination of the triflate anion.

| Wavenumber (cm⁻¹) | Assignment |

| ~1250-1280 | νₐₛ(SO₃) |

| ~1150-1170 | νₛ(CF₃) |

| ~1030 | νₛ(SO₃) |

| ~760 | δ(CF₃) |

| ~640 | δ(SO₃) |

Note: These are approximate ranges and can vary based on the coordination environment of the triflate group.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) can be used to characterize this compound. The observation of fragments corresponding to [Lu(OTf)₂]⁺ and other related species can confirm the composition of the salt.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.

-

Hydrated Salt: The TGA of --INVALID-LINK--₃ will show a mass loss corresponding to the removal of nine water molecules upon heating.

-

Anhydrous Salt: The thermal decomposition of anhydrous lanthanide triflates, including the lutetium salt, has been reported to proceed to the formation of the corresponding lanthanide fluoride (LuF₃) at higher temperatures. [2]The decomposition of Er-Lu triflates follows a distinct pattern. [2]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. The crystal structure of the hydrated form has been determined to be --INVALID-LINK--₃, where the lutetium ion is coordinated to nine water molecules. [3]

| Crystal Data for --INVALID-LINK--₃ | |

|---|---|

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| Coordination Geometry | 9-coordinate |

| Lu-O Bond Lengths | 2.30 Å (6) and 2.56 Å (3) |

Application in Catalysis: Thioacetalization of Aldehydes

This compound is an effective and recyclable catalyst for the chemoselective thioacetalization of aldehydes. This reaction is important for the protection of carbonyl groups in multi-step organic syntheses.

The catalytic cycle is proposed to involve the coordination of the Lewis acidic lutetium center to the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack by the dithiol. Subsequent dehydration and release of the catalyst regenerate the active species and yield the thioacetal product. The water tolerance of this compound makes it particularly suitable for this type of transformation.

Conclusion

This compound is a valuable Lewis acid catalyst that can be synthesized in a straightforward manner from commercially available starting materials. Its characterization relies on a suite of standard analytical techniques, with ¹⁹F NMR and thermal analysis being particularly informative. The stability and catalytic activity of this compound, especially in aqueous media, position it as a useful tool for synthetic chemists in both academic and industrial research, including in the field of drug development where efficient and selective synthetic methods are paramount.

References

Lutetium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers

CAS Number: 126857-69-0

Synonyms: Lutetium(III) triflate, Trifluoromethanesulfonic acid lutetium(III) salt[1]

This technical guide provides an in-depth overview of Lutetium(III) trifluoromethanesulfonate, a versatile and powerful Lewis acid catalyst increasingly utilized in organic synthesis, materials science, and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its properties, synthesis, and applications, complete with detailed experimental protocols and mechanistic insights.

Core Properties and Data

This compound is a white to off-white crystalline powder that is notable for its high Lewis acidity and stability, particularly its tolerance to aqueous conditions which distinguishes it from many traditional Lewis acids.[1] It is hygroscopic and should be stored in an inert atmosphere at room temperature.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 126857-69-0 | [3] |

| Molecular Formula | C₃F₉LuO₉S₃ | [3] |

| Molecular Weight | 622.17 g/mol | [3] |

| Appearance | White to off-white powder/crystals | [1] |

| Purity | ≥98% | [1] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Insoluble in water. Soluble in polar organic solvents. | [2] |

| Stability | Hygroscopic | [2] |

Table 2: Identification and Safety Information

| Identifier/Hazard | Description | Reference |

| MDL Number | MFCD00192254 | |

| PubChem CID | 11227396 | [4] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Signal Word | Warning |

Synthesis

While commercially available, this compound can be synthesized in the laboratory. The general method involves the reaction of lutetium(III) oxide with trifluoromethanesulfonic acid.

Experimental Protocol: Synthesis of Anhydrous this compound

Materials:

-

Lutetium(III) oxide (Lu₂O₃)

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Schlenk line or vacuum oven

Procedure:

-

To a round-bottom flask, add Lutetium(III) oxide.

-

Slowly add a stoichiometric amount of trifluoromethanesulfonic acid in distilled water to the flask with stirring. The reaction is exothermic.

-

Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux until the lutetium oxide has completely dissolved, resulting in a clear solution.

-

Remove the heat and allow the solution to cool to room temperature.

-

The hydrated this compound can be isolated by removal of water under reduced pressure.

-

For the anhydrous salt, the hydrated product is then heated under high vacuum (e.g., at 180-200 °C) for several hours to remove all water molecules. The final product should be a fine, white, anhydrous powder.

-

Store the anhydrous this compound under an inert atmosphere (e.g., argon or nitrogen) due to its hygroscopic nature.

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a highly effective Lewis acid catalyst for a variety of organic transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions. Its water stability allows for its use in aqueous media, aligning with the principles of green chemistry.

Thioacetalization of Aldehydes

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. This compound efficiently catalyzes the thioacetalization of aldehydes under mild conditions.

Materials:

-

This compound (Lu(OTf)₃)

-

4-Methoxybenzaldehyde

-

1,2-Ethanedithiol

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-methoxybenzaldehyde (1 mmol) in dichloromethane (10 mL), add 1,2-ethanedithiol (1.1 mmol).

-

Add a catalytic amount of this compound (0.01 mmol, 1 mol%).

-

Stir the resulting mixture at room temperature for 1.5 hours.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate (150 mL).

-

Wash the organic layer with water (60 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with 15% ethyl acetate in hexane) to afford the pure 2-(4-methoxyphenyl)-1,3-dithiolane.

-

The aqueous layer containing the catalyst can be evaporated under reduced pressure to recover the this compound for reuse.

Caption: Experimental workflow for thioacetalization.

Mukaiyama Aldol Reaction

This compound, like other lanthanide triflates, is an effective catalyst for the Mukaiyama aldol reaction, which forms a carbon-carbon bond between a silyl enol ether and a carbonyl compound.[5] The Lewis acidic lutetium center activates the carbonyl group towards nucleophilic attack by the silyl enol ether.

The catalytic cycle begins with the coordination of the aldehyde to the Lutetium(III) center, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the silyl enol ether to form a new carbon-carbon bond and a lutetium aldolate intermediate. Subsequent silyl transfer and hydrolysis release the β-hydroxy carbonyl product and regenerate the catalyst.

Caption: Proposed catalytic cycle for the Mukaiyama aldol reaction.

Other Applications

Beyond the aforementioned reactions, this compound has shown promise in a range of other organic transformations, including:

-

Friedel-Crafts reactions: Catalyzing the acylation and alkylation of aromatic compounds.

-

Diels-Alder and Aza-Diels-Alder reactions: Promoting cycloaddition reactions to form six-membered rings.

-

Michael additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Its utility also extends to materials science, where it serves as a precursor for the synthesis of lutetium-based luminescent materials for applications in optoelectronics, such as LEDs and lasers.[1] In the pharmaceutical realm, it has been explored in drug formulation and the development of targeted drug delivery systems.[1]

Conclusion

This compound is a highly valuable Lewis acid catalyst with a broad spectrum of applications in organic synthesis and materials science. Its stability, recyclability, and effectiveness under mild, often aqueous, conditions make it an attractive alternative to traditional Lewis acids. This guide provides a foundational understanding of its properties and applications, and it is anticipated that further research will continue to unveil new and innovative uses for this versatile reagent.

References

- 1. 126857-69-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 126857-69-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 126857-69-0 [m.chemicalbook.com]

- 5. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Lutetium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, synthesis, and catalytic applications of Lutetium(III) trifluoromethanesulfonate, Lu(OTf)₃. This compound is a member of the lanthanide triflates, a class of powerful Lewis acids that have garnered significant interest in organic synthesis due to their high activity, water tolerance, and recyclability.[1]

Molecular Structure

Computational studies suggest that the trifluoromethanesulfonate (triflate) anion (OTf⁻) can coordinate to the lutetium(III) ion in either a bidentate or tridentate fashion. In the case of tridentate coordination, the Lu(III) center is surrounded by three triflate ligands, resulting in a nine-coordinate geometry. This coordination environment is best described as a tricapped trigonal prism (TTP) , where the lutetium ion is bonded to nine oxygen atoms from the three triflate groups. A similar TTP structure is observed in the hydrated lutetium ion, [Lu(H₂O)₉]³⁺.

When the triflate ligands are considered to be bidentate, the Lu(III) ion is coordinated to six oxygen atoms from the three triflate ligands. The actual coordination number and geometry in the solid state can be influenced by factors such as the presence of water or other coordinating solvents.

Theoretical Structural Parameters

The following table summarizes the calculated bond lengths for the tricapped trigonal prismatic structure of Lu(OTf)₃ based on DFT calculations. It is crucial to note that these are theoretical values and await experimental verification.

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

| Lutetium-Oxygen | Lu | O | 2.510 |

| Sulfur-Oxygen (apex) | S | O | 1.490 |

| Sulfur-Oxygen (capping) | S | O | 1.479 |

Table 1: Calculated bond lengths for the theoretical tricapped trigonal prism structure of this compound.

Experimental Protocols

Synthesis of Anhydrous this compound

A general and effective method for the synthesis of lanthanide triflates involves the reaction of the corresponding lanthanide oxide with aqueous triflic acid.[2] The subsequent dehydration of the hydrated salt yields the anhydrous compound.

Materials:

-

Lutetium(III) oxide (Lu₂O₃)

-

Trifluoromethanesulfonic acid (TfOH)

-

Deionized water

Procedure:

-

Preparation of Hydrated this compound:

-

Suspend Lutetium(III) oxide in deionized water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a stoichiometric amount of trifluoromethanesulfonic acid to the suspension. The reaction is exothermic.

-

Heat the mixture to reflux for several hours until the lutetium oxide has completely dissolved, resulting in a clear, colorless solution.

-

Remove the heat and allow the solution to cool to room temperature.

-

Remove the water under reduced pressure using a rotary evaporator to obtain the hydrated this compound as a white solid. The hydrated form is often represented as --INVALID-LINK--₃.[2]

-

-

Dehydration to Anhydrous this compound:

-

Place the hydrated salt in a Schlenk flask.

-

Heat the flask to 180-200 °C under high vacuum for several hours to remove the coordinated water molecules.[2]

-

The resulting white, free-flowing powder is anhydrous this compound.

-

Store the anhydrous product under an inert atmosphere (e.g., argon or nitrogen) as it is hygroscopic.

-

Characterization Techniques

FT-IR spectroscopy is a valuable tool for confirming the presence of the triflate anion and the absence of coordinated water in the final product.

Methodology:

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, mix a small amount of the anhydrous Lu(OTf)₃ with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the powder directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Expected Spectra: The spectrum of the anhydrous compound should show characteristic strong absorption bands for the triflate anion, typically around 1250-1280 cm⁻¹ (asymmetric SO₃ stretch), 1150-1170 cm⁻¹ (symmetric SO₃ stretch), and 1030 cm⁻¹ (S-O stretch). The C-F stretching vibrations appear around 1225 and 1150 cm⁻¹. A key indicator of the anhydrous nature of the product is the absence of a broad absorption band in the 3200-3500 cm⁻¹ region, which corresponds to the O-H stretching of water molecules.

While lutetium itself is NMR-inactive, ¹³C and ¹⁹F NMR spectroscopy can be used to characterize the triflate anion. Due to the paramagnetic nature of many lanthanide ions, NMR spectra of their complexes can exhibit significant shifts and line broadening. However, Lu(III) has a filled 4f shell, making it diamagnetic, which should result in sharper NMR signals compared to its paramagnetic counterparts.

Methodology:

-

Sample Preparation: Dissolve a small amount of anhydrous Lu(OTf)₃ in a suitable deuterated solvent (e.g., acetonitrile-d₃ or nitromethane-d₃). The choice of solvent is critical as Lu(OTf)₃ can coordinate with donor solvents.

-

¹⁹F NMR: This is particularly useful for observing the trifluoromethyl group. A single resonance is expected for the -CF₃ group of the triflate anion.

-

¹³C NMR: The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Applications in Catalysis: The Friedel-Crafts Reaction

This compound is an effective Lewis acid catalyst for a variety of organic transformations, most notably the Friedel-Crafts acylation and alkylation reactions.[1] Its water stability offers a significant advantage over traditional Lewis acids like AlCl₃.

Catalytic Workflow: Friedel-Crafts Acylation

The following diagram illustrates a typical workflow for a Friedel-Crafts acylation reaction catalyzed by this compound.

Signaling Pathway: Lewis Acid Catalysis Mechanism

The catalytic activity of this compound in reactions like the Friedel-Crafts acylation stems from its function as a strong Lewis acid. The Lu(III) ion coordinates to the carbonyl oxygen of the acylating agent, activating it towards nucleophilic attack by the aromatic ring.

References

Lutetium(III) Trifluoromethanesulfonate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Lutetium(III) trifluoromethanesulfonate, with the chemical formula Lu(CF₃SO₃)₃ and often abbreviated as Lu(OTf)₃, is a powerful Lewis acid catalyst increasingly employed in organic synthesis. Its effectiveness in a variety of chemical transformations is significantly influenced by its solubility in the reaction medium. This technical guide provides a comprehensive overview of the known solubility of this compound in common organic solvents and offers a detailed experimental protocol for its quantitative determination.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, existing research and supplier information provide some key insights. Lanthanide triflates, as a class of compounds, are generally recognized for their good solubility in many organic solvents.

The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that solubility can be significantly affected by factors such as temperature, the presence of moisture, and the purity of both the solute and the solvent.

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility | Data Type |

| Acetonitrile | CH₃CN | Not Specified | > 150 mmol/dm³ | Quantitative |

| Chloroform | CHCl₃ | Not Specified | Limited | Qualitative |

| Toluene | C₇H₈ | Not Specified | Limited | Qualitative |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | Strong Coordinating Solvent | Qualitative |

| Methanol | CH₃OH | Not Specified | Strong Coordinating Solvent | Qualitative |

| Water | H₂O | Not Specified | Insoluble | Qualitative |

Note: The strong coordinating nature of solvents like DMSO and methanol suggests that the dissolution process involves the formation of solvent-lutetium complexes, which can be a critical factor in reaction mechanisms. For non-coordinating or weakly coordinating solvents like chloroform and toluene, the solubility is observed to be limited.

Experimental Protocol: Gravimetric Determination of Solubility

For researchers requiring precise solubility values for this compound in specific organic solvents, the gravimetric method is a reliable and straightforward approach. This protocol outlines the steps to determine the solubility at a given temperature.

Objective: To determine the mass of this compound that dissolves in a given mass of an organic solvent at a specified temperature to form a saturated solution.

Materials:

-

This compound (anhydrous)

-

Anhydrous organic solvent of interest

-

Sealable glass vials or flasks

-

Thermostatically controlled shaker or water bath

-

Syringe filters (PTFE or other solvent-compatible membrane, 0.2 µm pore size)

-

Syringes

-

Pre-weighed, dry glass weighing bottles

-

Analytical balance (accurate to at least 0.1 mg)

-

Drying oven

-

Inert atmosphere (optional, e.g., glovebox or Schlenk line, for highly hygroscopic solvents)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of the organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed, dry glass weighing bottle. It is critical to filter the solution to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Immediately cap the weighing bottle and record the total mass of the bottle and the filtered solution.

-

Place the uncapped weighing bottle and its cap in a drying oven set to an appropriate temperature to evaporate the solvent completely. The temperature should be below the decomposition temperature of this compound and the boiling point of the solvent. A vacuum oven is recommended to facilitate drying at a lower temperature.

-

Once the solvent is fully evaporated, transfer the weighing bottle to a desiccator to cool to room temperature.

-

Weigh the bottle containing the dried this compound residue.

-

Repeat the drying and weighing cycles until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Mass of the filtered saturated solution: (Mass of weighing bottle + solution) - (Mass of empty weighing bottle)

-

Mass of the dissolved this compound: (Mass of weighing bottle + dried residue) - (Mass of empty weighing bottle)

-

Mass of the solvent in the filtered solution: (Mass of the filtered saturated solution) - (Mass of the dissolved this compound)

-

Solubility: The solubility is typically expressed as grams of solute per 100 grams of solvent: Solubility ( g/100 g solvent) = (Mass of dissolved Lu(OTf)₃ / Mass of solvent) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for the gravimetric determination of solubility.

Lutetium(III) Trifluoromethanesulfonate: A Technical Guide to its Hygroscopic Nature and Handling

For Researchers, Scientists, and Drug Development Professionals

Lutetium(III) trifluoromethanesulfonate, also known as lutetium triflate (Lu(OTf)₃), is a powerful Lewis acid catalyst increasingly utilized in organic synthesis and catalysis. Its effectiveness is, however, intrinsically linked to its pronounced hygroscopic nature. This technical guide provides an in-depth overview of the hygroscopic properties of this compound, outlining best practices for its handling, storage, and use in experimental settings to ensure reproducibility and optimal performance.

Physicochemical Properties and Hygroscopicity

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃F₉LuO₉S₃ | [1] |

| Molecular Weight | 622.17 g/mol | [1] |

| Appearance | White powder | [1] |

| Hygroscopicity | Hygroscopic | [1][4][2] |

| Storage Temperature | Room Temperature | [1][4] |

| Storage Conditions | Inert atmosphere, tightly closed container, dry conditions | [1][4][5] |

Handling and Storage Protocols

Due to its sensitivity to moisture, stringent handling and storage procedures are mandatory to maintain the integrity of this compound.

Storage

Proper storage is the first line of defense against hydration. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1][4] The storage area should be cool and dry. It is advisable to store the primary container within a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide) to minimize exposure to ambient humidity during brief openings.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should always be worn. This includes:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: A dust mask or respirator is recommended, especially when handling large quantities, to avoid inhalation of the fine powder.[6]

-

Protective Clothing: A lab coat should be worn to protect from spills.

Table 2: Hazard and Safety Information

| Hazard Statement | Precautionary Statement | Reference |

| Causes skin irritation (H315) | P264: Wash skin thoroughly after handling. | [6] |

| Causes serious eye irritation (H319) | P280: Wear protective gloves/ eye protection/ face protection. | [6] |

| May cause respiratory irritation (H335) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [6] |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [6] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

Experimental Protocols for Handling Anhydrous this compound

To prevent hydration during experimental use, all manipulations should be carried out under anhydrous conditions. The two primary methods for this are the use of a glovebox or Schlenk line techniques.

Glovebox Technique

A glovebox provides an inert atmosphere (typically nitrogen or argon) with very low levels of oxygen and moisture, making it the ideal environment for handling highly hygroscopic reagents.

Experimental Workflow for Handling in a Glovebox:

Caption: Workflow for handling hygroscopic this compound in a glovebox.

Schlenk Line Technique

For laboratories not equipped with a glovebox, Schlenk line techniques offer a viable alternative for maintaining an inert atmosphere.

Experimental Workflow for Handling with a Schlenk Line:

Caption: Workflow for handling hygroscopic this compound using a Schlenk line.

Dehydration of Hydrated this compound

If the compound has been inadvertently exposed to moisture, it is possible to prepare the anhydrous form from its hydrated counterpart. This is typically achieved by heating the hydrated salt under reduced pressure.

General Dehydration Protocol:

-

Place the hydrated this compound in a suitable flask.

-

Heat the flask to a temperature between 180 and 200 °C.[3]

-

Apply a vacuum to the flask to remove the liberated water.[3]

-

Maintain these conditions until the material is a free-flowing powder.

-

Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas.

-

Handle the resulting anhydrous compound using the glovebox or Schlenk line techniques described above.

Logical Relationship for Ensuring Anhydrous Conditions:

Caption: Decision-making process for ensuring the use of anhydrous this compound.

Conclusion

The efficacy of this compound as a Lewis acid catalyst is critically dependent on maintaining its anhydrous state. Its hygroscopic nature necessitates careful storage and handling under inert atmosphere conditions. By adhering to the protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this valuable reagent, leading to more reliable and reproducible experimental outcomes. The implementation of glovebox or Schlenk line techniques is paramount for any work involving this compound where its catalytic activity is to be exploited.

References

The Lewis Acidity of Lutetium(III) Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium(III) trifluoromethanesulfonate, Lu(CF₃SO₃)₃ or Lu(OTf)₃, is a powerful and versatile Lewis acid catalyst that has garnered significant attention in organic synthesis and materials science.[1] As a member of the lanthanide series, lutetium possesses a small ionic radius and a high charge density, contributing to its notable Lewis acidic character. The trifluoromethanesulfonate (triflate) counterion is a weakly coordinating anion, which further enhances the availability of the lutetium cation's vacant orbitals for interaction with Lewis bases.[2] This combination of properties makes Lu(OTf)₃ a highly effective catalyst for a wide range of chemical transformations, particularly those involving the activation of carbonyl compounds.[1][2] Furthermore, its remarkable stability in aqueous media distinguishes it from many traditional Lewis acids, opening avenues for greener and more practical synthetic methodologies.[3] This technical guide provides an in-depth analysis of the Lewis acidity of this compound, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of its role in key catalytic cycles.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of a compound can be quantified using various experimental and computational methods. For this compound, spectroscopic techniques have proven particularly insightful. Two prominent methods are the Fluorescent Lewis Adduct (FLA) method, which provides a Lewis Acidity Unit (LAU), and the Gutmann-Beckett method, which determines an Acceptor Number (AN) through ³¹P NMR spectroscopy.

Fluorescent Lewis Adduct (FLA) Method

The FLA method offers a quantitative measure of Lewis acidity in solution by observing the change in the fluorescence emission of a Lewis basic probe upon coordination to a Lewis acid.[4][5][6][7][8] Recent studies have successfully applied this technique to the lanthanide triflates, providing a comparative scale of their Lewis acid strengths in a coordinating solvent like tetrahydrofuran (THF).

Gutmann-Beckett Method

Table 1: Quantitative Lewis Acidity Data for this compound and Related Compounds

| Compound | Method | Probe Molecule | Solvent | Quantitative Value | Reference(s) |

| Lu(OTf)₃ | FLA | Dithienophosphole Oxides | THF | 31.93 LAU | [4] |

| Y(OTf)₃ | FLA | Dithienophosphole Oxides | THF | 31.68 LAU | [4] |

| Yb(OTf)₃ | FLA | Dithienophosphole Oxides | THF | 31.91 LAU | [4] |

| Sc(OTf)₃ | FLA | Dithienophosphole Oxides | THF | 36.82 LAU | [4] |

| La(OTf)₃ | FLA | Dithienophosphole Oxides | THF | 26.67 LAU | [4] |

| Gd(OTf)₃ | FLA | Dithienophosphole Oxides | THF | 27.46 LAU | [4] |

Note: A higher LAU value indicates stronger Lewis acidity.

Experimental Protocols

Synthesis of Anhydrous this compound

The hydrated form of this compound can be synthesized from lutetium oxide and aqueous triflic acid. The anhydrous form, which is crucial for many applications in non-aqueous media, is obtained through dehydration.[3]

Materials:

-

Lutetium(III) oxide (Lu₂O₃)

-

Aqueous triflic acid (HOTf)

-

Deionized water

Procedure for Hydrated this compound:

-

Suspend Lutetium(III) oxide in deionized water.

-

Slowly add a stoichiometric amount of aqueous triflic acid to the suspension with stirring.

-

Continue stirring until the lutetium oxide has completely dissolved.

-

The resulting solution contains hydrated this compound, --INVALID-LINK--₃.

Procedure for Anhydrous this compound:

-

Place the hydrated this compound in a suitable flask.

-

Heat the flask to a temperature between 180 and 200 °C under reduced pressure.

-

Maintain these conditions until all water of hydration has been removed.

-

The resulting white to off-white powder is anhydrous this compound.[3]

Determination of Lewis Acidity using the Fluorescent Lewis Adduct (FLA) Method

This protocol is based on the methodology described for the measurement of Lewis acidities of lanthanide triflates.[4][6][7][8]

Materials:

-

Anhydrous this compound

-

A series of dithienophosphole oxide fluorescent probes

-

Anhydrous tetrahydrofuran (THF)

-

Sonicator

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of each dithienophosphole oxide probe in anhydrous THF (e.g., 2.5 x 10⁻⁵ M).

-

In a separate vial, add a significant excess (e.g., 200-500 equivalents) of anhydrous this compound to a known volume (e.g., 3 mL) of the probe stock solution.

-

Sonicate the mixture for approximately one minute to ensure complete dissolution of the triflate salt.

-

Immediately measure the UV-Vis absorption spectrum of the resulting solution to determine the wavelength of maximum absorption.

-

Measure the fluorescence emission spectrum of the solution, exciting at the determined maximum absorption wavelength.

-

Plot the chromaticity of the emission for the Lewis acid-base adduct in CIE (Commission Internationale de l'Éclairage) space.

-

Compare this to a pre-established parabolic trend for the free phosphole oxide probes in the same solvent.

-

The Lewis Acid Unit (LAU) value is then determined from the position of the adduct's chromaticity on this calibrated scale.

Catalytic Mechanisms Involving this compound

The potent Lewis acidity of this compound enables it to catalyze a variety of important carbon-carbon bond-forming reactions. The following diagrams illustrate the proposed catalytic cycles for two such transformations.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a classic example of a Lewis acid-catalyzed carbon-carbon bond formation between a silyl enol ether and a carbonyl compound, such as an aldehyde.[2] Lanthanide triflates, including Lu(OTf)₃, are highly effective catalysts for this transformation, even in aqueous media.[2]

Caption: Catalytic cycle of the Lu(OTf)₃-catalyzed Mukaiyama aldol reaction.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. Lewis acids like Lu(OTf)₃ can catalyze this reaction by coordinating to the dienophile, thereby lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and accelerating the reaction rate.

Caption: Catalytic cycle of the Lu(OTf)₃-catalyzed Diels-Alder reaction.

Conclusion

This compound stands out as a highly effective Lewis acid with practical applications in modern organic synthesis. Its Lewis acidity, quantified by methods such as Fluorescent Lewis Adduct analysis, is among the highest of the lanthanide triflates, consistent with its small ionic radius. The stability of Lu(OTf)₃ in the presence of water further broadens its utility. The detailed experimental protocols and mechanistic visualizations provided in this guide offer a comprehensive resource for researchers and professionals seeking to understand and apply the unique catalytic properties of this powerful Lewis acid. Further investigations to determine a precise Gutmann-Beckett Acceptor Number would provide an even more complete picture of its Lewis acidic character in comparison to a wider range of Lewis acids.

References

- 1. chem.tamu.edu [chem.tamu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. spectrabase.com [spectrabase.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. magritek.com [magritek.com]

- 7. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 8. Lewis acidity of organofluorophosphonium salts: hydrodefluorination by a saturated acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Lutetium(III) Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for Lutetium(III) trifluoromethanesulfonate [Lu(CF₃SO₃)₃], also known as lutetium triflate. Due to the limited availability of published spectra for this specific compound, this guide synthesizes data from analogous metal triflates and lanthanide complexes to present a predictive analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics.

Introduction

This compound is a salt of the rare-earth metal lutetium and trifluoromethanesulfonic acid. As with other lanthanide triflates, it is of significant interest in organic synthesis as a powerful and water-tolerant Lewis acid catalyst.[1] A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and mechanistic studies. Lutetium(III) possesses a filled 4f electronic shell ([Xe] 4f¹⁴), rendering it diamagnetic. This simplifies NMR spectroscopic analysis, as the line broadening and large chemical shift ranges associated with paramagnetic lanthanide ions are absent.[2]

Predicted Spectroscopic Data

The following tables summarize the expected NMR and IR spectroscopic data for this compound. These predictions are based on data from various metal triflate salts and related compounds.

NMR Spectroscopy

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Expected Chemical Shift (δ) | Multiplicity | Notes |

| ¹⁹F | Acetone-d₆ | ~ -79 ppm | Singlet | This is a characteristic sharp singlet for the triflate anion. The chemical shift can be influenced by the solvent and the degree of coordination to the metal center.[3][4] |

| ¹³C | Deuterated Solvents | ~ 118-125 ppm | Quartet (¹JC-F ≈ 320 Hz) | This signal corresponds to the trifluoromethyl carbon. The large coupling constant is characteristic of a C-F bond. The exact chemical shift can vary with the solvent and cation. |

| ¹H | Deuterated Solvents | No signal | - | The compound itself does not contain any protons. Any observed signals would be due to the solvent, residual protiated solvent, or impurities (e.g., water). |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the strong vibrational modes of the trifluoromethanesulfonate anion (CF₃SO₃⁻).

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |

| ~1250-1280 | νas(SO₃) | Very Strong | Asymmetric stretching of the S-O bonds. This region may show multiple bands due to the coordination of the triflate to the lutetium ion. |

| ~1225 | νas(CF₃) | Strong | Asymmetric stretching of the C-F bonds. |

| ~1160 | νs(CF₃) | Strong | Symmetric stretching of the C-F bonds. |

| ~1030 | νs(SO₃) | Strong | Symmetric stretching of the S-O bonds. |

| ~760 | δ(CF₃) | Medium | Deformation (scissoring) of the CF₃ group. |

| ~640 | δs(SO₃) | Strong | Symmetric deformation of the SO₃ group. |

| ~575 | δas(SO₃) | Medium | Asymmetric deformation of the SO₃ group. |

| ~520 | ν(S-C) | Medium | Stretching of the S-C bond. |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of this compound, which is a hygroscopic solid. All manipulations should be carried out in a controlled atmosphere (e.g., a glovebox) to prevent moisture contamination.

NMR Spectroscopy

Objective: To obtain ¹⁹F, ¹³C, and ¹H NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., Acetone-d₆, Acetonitrile-d₃)

-

NMR tubes and caps

-

Glassware (vial, spatula) dried in an oven

-

NMR spectrometer

Procedure:

-

Inside a glovebox, weigh approximately 20-30 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently swirl the vial to dissolve the solid. The salt should be fully soluble in polar aprotic solvents.

-

Transfer the solution into a clean, dry NMR tube using a pipette.

-

Cap the NMR tube securely.

-

Remove the NMR tube from the glovebox and wipe the exterior clean.

-

Record the spectra on an NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum. The absence of signals (other than solvent and impurities) is expected.

-

¹⁹F NMR: Acquire a fluorine spectrum. A single, sharp peak is anticipated.

-

¹³C NMR: Acquire a carbon spectrum. A quartet is expected in the region for the trifluoromethyl group. Longer acquisition times may be necessary due to the quaternary carbon and C-F coupling.

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain an FT-IR spectrum of solid this compound.

Materials:

-

This compound

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol, acetone)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Inside a glovebox, place a small amount (a few milligrams) of this compound powder onto the ATR crystal using a clean spatula.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Transfer the ATR accessory with the sample to the FT-IR spectrometer and acquire the spectrum.

-

After analysis, clean the ATR crystal thoroughly by removing the solid and wiping with a solvent-soaked lint-free wipe.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. Lanthanide(III) and Group IV metal triflate catalysed electrophilic nitration: ‘nitrate capture’ and the rôle of the metal centre [ ] † - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. rsc.org [rsc.org]

A Technical Guide to the Thermal Stability of Lutetium(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutetium(III) trifluoromethanesulfonate, also known as lutetium triflate (Lu(OTf)₃), is a powerful Lewis acid catalyst utilized in a variety of organic transformations. Its efficacy and selectivity in these reactions are paramount, and understanding its thermal stability is critical for ensuring predictable performance, safety, and the integrity of thermally sensitive drug molecules during synthesis. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of metal triflates, with a specific focus on how these techniques would be applied to this compound. Due to a lack of publicly available, specific experimental data on the thermal decomposition of this compound, this document outlines the standard experimental protocols and data analysis workflows that researchers can employ to characterize this property.

Introduction

This compound is a salt of the superacid trifluoromethanesulfonic acid and the rare-earth metal lutetium. Its high catalytic activity stems from the strong electron-withdrawing nature of the triflate anion, which enhances the Lewis acidity of the lutetium cation. This property makes it an effective catalyst for a range of reactions, including Friedel-Crafts acylations, aldol condensations, and glycosylations, which are often integral steps in the synthesis of complex pharmaceutical compounds.

The thermal stability of a catalyst is a crucial parameter that dictates its operational range and storage conditions. Exceeding the decomposition temperature can lead to a loss of catalytic activity, the formation of undesirable byproducts, and potentially hazardous situations due to the release of reactive or toxic substances. For drug development professionals, ensuring the thermal stability of all reagents is a key aspect of process safety and quality control.

This guide will detail the primary techniques for evaluating thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific data for Lu(OTf)₃ is not available in the public domain, the methodologies described herein represent the gold standard for such an analysis.

Assessing Thermal Stability: Key Methodologies

The thermal stability of a chemical compound is typically investigated using a combination of thermoanalytical techniques. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of materials. It measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. The resulting data provides information about decomposition temperatures, the presence of volatile components, and the composition of the material.

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and the balance is calibrated according to the manufacturer's specifications.

-

Select an appropriate sample pan, typically platinum or alumina, which is inert under the experimental conditions.

-

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (typically 5-10 mg) into the tared TGA pan. Due to the hygroscopic nature of many metal triflates, sample handling should be performed in a controlled, low-humidity environment, such as a glove box.

-

-

Experimental Parameters:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 800 °C). A linear heating rate of 10 °C/min is standard, but can be varied to study the kinetics of decomposition.

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

-

-

Data Analysis:

-

The primary output is a TGA curve, which plots mass percentage as a function of temperature.

-

The onset temperature of mass loss is identified as the initial decomposition temperature.

-

The temperatures at which the rate of mass loss is maximal (from the derivative of the TGA curve, DTG) indicate the points of most rapid decomposition.

-

The residual mass at the end of the experiment provides information about the final decomposition products.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and decomposition.

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (typically 2-5 mg) into a DSC pan.

-

Hermetically seal the pan to contain any evolved gases during decomposition. As with TGA, sample preparation should be conducted in a dry atmosphere.

-

-

Experimental Parameters:

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point at a controlled rate (e.g., 10 °C/min).

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) over the sample cell.

-

-

Data Analysis:

-

The DSC curve plots heat flow as a function of temperature.

-

Endothermic peaks can indicate melting or the absorption of energy during decomposition.

-

Exothermic peaks indicate crystallization or the release of energy during decomposition.

-

The onset temperature of a decomposition peak in the DSC curve provides another measure of the thermal stability.

-

Data Presentation: Hypothetical Thermal Analysis Data

In the absence of specific experimental data for this compound, the following table illustrates how quantitative data from TGA and DSC analyses would be summarized.

| Parameter | Description | Expected Value Range |

| TGA Onset Decomposition Temperature (°C) | The temperature at which significant mass loss begins. | To be determined experimentally |

| TGA Peak Decomposition Temperature (°C) | The temperature of maximum rate of mass loss. | To be determined experimentally |

| Residual Mass at 800 °C (%) | The percentage of the initial mass remaining after heating. | To be determined experimentally |

| DSC Decomposition Onset (°C) | The temperature at which the decomposition peak begins. | To be determined experimentally |

| DSC Decomposition Peak (°C) | The temperature at the maximum of the decomposition exotherm/endotherm. | To be determined experimentally |

| Enthalpy of Decomposition (J/g) | The heat released or absorbed during decomposition. | To be determined experimentally |

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in assessing thermal stability, the following diagrams, generated using the DOT language, illustrate the key workflows.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Lutetium(III) Trifluoromethanesulfonate: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutetium(III) trifluoromethanesulfonate [Lu(CF₃SO₃)₃], a member of the lanthanide triflate family, is a versatile Lewis acid catalyst increasingly utilized in organic synthesis. Its stability in aqueous media and recyclability position it as a valuable tool in green chemistry applications. However, as with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for its safe handling in a research and development setting. This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of this compound, based on available data for the compound and its close structural analogs. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

This compound is a white to off-white, hygroscopic powder.[1][2] Due to its sensitivity to moisture, it should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, at room temperature.[1][3] Key physical and chemical data are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₃F₉LuO₉S₃ | [4][5] |

| Molecular Weight | 622.17 g/mol | [5][6][7] |

| Appearance | White to off-white powder/crystals | [2] |

| CAS Number | 126857-69-0 | [4][5][6] |

| Water Solubility | Insoluble | [1][3] |

| Sensitivity | Hygroscopic | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[4][6][8]

GHS Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | References |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 | [4][6][8] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 | [4][6][8] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning | GHS07 | [4][6][8] |

Toxicological Information

The trifluoromethanesulfonate anion is the conjugate base of triflic acid, a superacid.[10] While the anion itself is very stable, triflate salts can be irritating.[11][12] The toxicity of this compound is therefore a combination of the effects of the lutetium cation and the triflate anion.

Mechanisms of Lanthanide Toxicity

Lanthanides, including lutetium, are known to interfere with biological systems, primarily by interacting with calcium signaling pathways.[5][13][14][15][16][17] Due to their similar ionic radii and higher charge, lanthanide ions (Ln³⁺) can compete with and displace calcium ions (Ca²⁺) from their binding sites on proteins and enzymes.[9][18] This can disrupt numerous cellular processes that are regulated by calcium, including neurotransmission, muscle contraction, and enzyme activation.[14]

Caption: Lanthanide (Lu³⁺) interference with calcium (Ca²⁺) signaling pathways.

Safety and Handling Precautions

Given the irritant nature and hygroscopic properties of this compound, strict adherence to safety protocols is essential.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of the powder.[8][19]

-

Containment: For procedures that may generate significant amounts of dust, consider using a glove box or other enclosed system.[19]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

| PPE | Specification | References |

| Eye Protection | Chemical safety goggles or a face shield. | [6][8] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | [6][8] |

| Skin and Body Protection | A lab coat should be worn. For larger quantities or when there is a risk of significant contact, additional protective clothing may be necessary. | [8] |

| Respiratory Protection | If working outside a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. | [6] |

Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe dust.[8]

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [8][20] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. | [8][19] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [8][19] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [8] |

Spill and Disposal Procedures

Spill Response

-

Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[19] Clean the spill area with a damp cloth.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for disposal.[19]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8] Do not dispose of it down the drain.

Experimental Protocols for Safety Assessment

While specific experimental safety data for this compound is not widely published, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) can be adapted to assess its toxicological properties.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details a procedure to assess the potential of a substance to cause skin irritation or corrosion.[6][7]

Methodology:

-

Animal Model: The albino rabbit is the preferred species.

-

Preparation: The fur on the dorsal area of the animal is clipped 24 hours before the test.

-